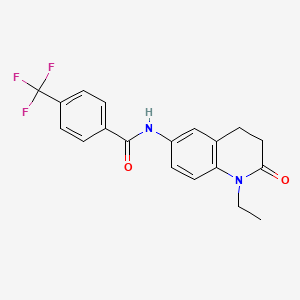

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic compound featuring a tetrahydroquinolinone scaffold substituted with an ethyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety at the 6-position. The tetrahydroquinolinone core provides structural rigidity, while the trifluoromethyl group enhances metabolic stability and modulates electronic properties through its strong electron-withdrawing effects.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-2-24-16-9-8-15(11-13(16)5-10-17(24)25)23-18(26)12-3-6-14(7-4-12)19(20,21)22/h3-4,6-9,11H,2,5,10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWGUFBLCZJWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an enamine under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinoline derivative with 4-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a tetrahydroquinoline moiety and a trifluoromethylbenzamide group. Its molecular formula is , and it has a molecular weight of approximately 460.47 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological activity and pharmacokinetics.

Antiprion Activity

Research has indicated that compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide may exhibit antiprion properties. These compounds are being investigated for their potential to treat neurodegenerative diseases caused by prions. Studies have shown that certain structural analogs can inhibit prion propagation in vitro, suggesting that this compound could be further explored for similar applications .

Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective effects. Preliminary studies suggest that this compound may influence neurotransmitter systems and modulate pathways related to neuroinflammation . This makes it a candidate for further research in treating conditions such as Alzheimer's disease and other cognitive disorders.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that include the formation of the tetrahydroquinoline core followed by the introduction of the benzamide moiety. Researchers have also synthesized various derivatives to evaluate their biological activities and optimize pharmacological properties .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit cell viability in prion-infected cell lines. The efficacy of these compounds was measured using EC50 values in various assays, showing promising results in reducing prion levels .

In Vivo Studies

Animal studies have shown that certain analogs exhibit favorable pharmacokinetic profiles, with effective brain penetration and reduced toxicity at therapeutic doses. These findings support the potential for developing this compound into a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its overall activity.

Comparison with Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide ()

- Key Difference : Substitution of the 1-ethyl group with a benzyl moiety.

- Steric bulk may alter binding pocket interactions in target proteins. For instance, molecular docking studies using Glide XP () suggest that bulkier substituents could hinder optimal hydrophobic enclosure or hydrogen bonding.

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-2-(trifluoromethyl)benzamide ()

- Key Differences: 1-Methyl vs. 1-ethyl group on the tetrahydroquinoline ring. Morpholinoethyl side chain introduces a polar, heterocyclic moiety. Trifluoromethyl group at the 2-position of the benzamide (vs. para position in the target compound).

- Implications: The morpholino group improves solubility via hydrogen bonding but may reduce blood-brain barrier penetration. Positional isomerism of the trifluoromethyl group could affect electronic interactions with target residues.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Water Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~364.3 | ~3.2 | Low |

| 1-Benzyl analog () | ~426.4 | ~4.1 | Very Low |

| Morpholinoethyl analog () | ~463.5 | ~2.8 | Moderate |

Note: logP values estimated using fragment-based contributions; solubility inferred from substituent polarity.

Binding Affinity and Target Interactions

- Hydrophobic Enclosure : The target compound’s ethyl group may facilitate optimal hydrophobic interactions compared to the benzyl analog, which could cause steric clashes in enclosed binding pockets .

- Hydrogen Bonding : The para-trifluoromethylbenzamide group in the target compound aligns better with hydrogen-bond acceptors (e.g., backbone amides) than the ortho-substituted analog in .

- Docking Scores: Glide XP scoring () highlights the importance of balanced hydrophobicity and polar interactions. The morpholinoethyl analog’s polar side chain might improve docking scores in hydrophilic environments but perform poorly in hydrophobic active sites.

Pharmacokinetic Considerations

- Metabolic Stability : The trifluoromethyl group in all compounds resists oxidative metabolism, but the benzyl analog () may undergo faster CYP450-mediated degradation due to its aromatic ring.

- Tissue Penetration: The target compound’s moderate logP (~3.2) suggests better tissue penetration than the morpholinoethyl analog (logP ~2.8), which may be more restricted to plasma compartments.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic compound with a complex molecular structure that includes a tetrahydroquinoline moiety and a trifluoromethyl-substituted benzamide. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 376.4 g/mol |

| LogP | 3.6378 |

| Polar Surface Area | 38.493 Ų |

Initial studies suggest that this compound may exhibit significant biological activity through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : It could modulate neurotransmitter systems by interacting with receptors associated with pain and inflammation.

- Antiviral Activity : Research indicates potential inhibitory effects against viruses such as influenza A and Coxsackievirus B3, suggesting applications in antiviral therapy.

Pharmacological Properties

The pharmacological properties of this compound are still under investigation, but preliminary findings indicate:

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.

- Anticancer Potential : Its structural features suggest it could have anticancer properties, warranting further exploration in cancer research .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to the tetrahydroquinoline structure:

- In Vitro Studies : Laboratory experiments have shown that derivatives of tetrahydroquinoline exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have demonstrated selective toxicity towards tumor cells while sparing normal cells.

- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted favorable binding interactions between this compound and several protein targets involved in cancer progression and inflammation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the specific biological activities of this compound:

| Compound Name | Biological Activity |

|---|---|

| N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide | Antiviral and anti-inflammatory properties |

| N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide | Potential anti-cancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide?

- Methodological Answer : A multi-step synthesis is typically required. Key steps include:

- Step 1 : Preparation of the tetrahydroquinolinone core via cyclization of substituted anilines with ethyl acetoacetate under acidic conditions.

- Step 2 : Functionalization at the 6-position of the tetrahydroquinolinone using electrophilic aromatic substitution or coupling reactions.

- Step 3 : Amidation with 4-(trifluoromethyl)benzoyl chloride (synthesized from 4-(trifluoromethyl)benzoic acid and thionyl chloride) in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .

- Critical Note : The bulky trifluoromethyl group may necessitate slow addition of the acyl chloride to avoid side reactions like oligomerization.

Q. How can the stability of this compound be assessed under experimental storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- Photostability : Exposure to UV-Vis light (e.g., 365 nm) in quartz cuvettes, with periodic HPLC analysis to detect degradation products.

- Hydrolytic Stability : Incubation in buffers of varying pH (e.g., pH 2, 7, 10) at 37°C for 24–72 hours, followed by LC-MS to identify hydrolysis byproducts .

- Example : Analogous benzamides with trifluoromethyl groups are prone to hydrolysis under strongly basic conditions, forming carboxylic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for the tetrahydroquinolinone ring and benzamide moiety. The trifluoromethyl group appears as a singlet in 19F NMR at ~−60 ppm .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm−1 for the amide and ketone groups) .

Advanced Research Questions

Q. How can computational docking predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Target Preparation : Use tools like Schrödinger’s Protein Preparation Wizard to optimize protein structures (e.g., kinases or GPCRs).

- Ligand Preparation : Generate low-energy conformers of the compound using OMEGA.

- Docking : Employ Glide XP scoring, which accounts for hydrophobic enclosure and hydrogen-bonding motifs. The trifluoromethyl group may enhance binding via fluorine-protein interactions (e.g., CF3⋯backbone amide) .

- Validation : Compare predicted binding poses with co-crystallized ligands in the PDB .

Q. What strategies mitigate competing side reactions during amidation of the tetrahydroquinolinone intermediate?

- Methodological Answer :

- Activation of Carboxylic Acid : Use 1,1′-carbonyldiimidazole (CDI) instead of acyl chlorides to minimize racemization.

- Solvent Choice : Anhydrous DMF or THF with molecular sieves to suppress hydrolysis.

- Additives : Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation while reducing reaction temperature .

Q. How can contradictory bioactivity data across cell lines be resolved?

- Methodological Answer :

- Dose-Response Profiling : Test the compound at 10 nM–100 µM in ≥3 biological replicates.

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may vary between cell lines .

- Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase inhibition .

Q. What mechanistic insights can be gained from studying its reactivity under radical conditions?

- Methodological Answer :

- Radical Initiation : Use AIBN or photoredox catalysts (e.g., Ru(bpy)3Cl2) to generate radicals.

- EPR Spectroscopy : Detect transient radical intermediates (e.g., benzylic radicals from homolytic C–N bond cleavage) .

- Trapping Experiments : Add TEMPO to quench radicals and identify adducts via LC-MS .

Critical Analysis of Contradictions

- vs. 22 : reports decomposition of analogous benzamides at RT, while demonstrates stability under hydrazinolysis. Resolution: Decomposition is likely context-dependent (e.g., presence of nucleophiles accelerates degradation).

- vs. 5 : emphasizes radical recombination, whereas focuses on hydrophobic binding. These are complementary, not conflicting—distinct experimental conditions (synthesis vs. bioactivity) explain differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.